Cas no 26106-63-8 (Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid)

テトラヒドロフラン-2,3,4,5-テトラカルボン酸は、4つのカルボキシル基を有する環状化合物であり、高い反応性と多様な官能基変換が可能な点が特徴です。この化合物は、有機合成中間体として有用で、特にポリマーや樹脂の原料、架橋剤、またはキレート剤としての応用が期待されます。分子内に複数の反応サイトを持つため、精密化学反応における構築ブロックとして優れた性能を発揮します。また、極性溶媒への溶解性が高く、反応条件の設計において柔軟性があります。その構造的特徴から、医薬品や機能性材料の開発における重要な中間体としての潜在性を有しています。

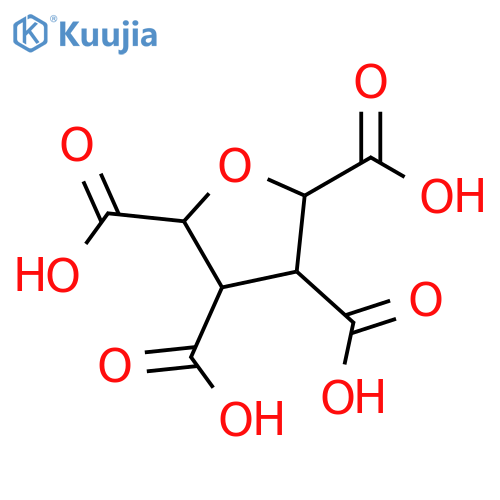

26106-63-8 structure

商品名:Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid 化学的及び物理的性質

名前と識別子

-

- Tetrahydrofuran-2,3,4,5-tetracarboxylic acid

- Tetrahydrofurantetracarboxylic acid.

- ar-Tetrahydrofuran-2,3,4,5-tetracarboxylic acid

- Tetrahydro-2,3,4,5-furantetracarboxylic acid

- TETRAHYDROFURAN-2R,3T,4T,5C-TETRACARBOXYLIC ACID

- TIMTEC-BB SBB006505

- 2,3,4,5-Furantetracarboxylicacid, tetrahydro-

- oxolane-2,3,4,5-tetracarboxylic acid

- 2,5-anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid

- 5-tetrahydrofuran tetracarboxylic acid

- tetrahydrofurantetracarboxylic acid

- MLS002707196

- TETRAHYDROFURAN-2,3,4,5-TETRACARBOXYLICACID

- C8H8O9

- NSC122277

- UFOIOXZLTXNHQH-UHFFFAOYSA-N

- Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers

- SBB006505

- 2233AB

- SMR001488805

- CHEMBL1701934

- DTXSID60948994

- AS-66950

- DB-046835

- 2,3,4,5-Furantetracarboxylic acid, tetrahydro-

- MFCD00005364

- NSC 122277

- EINECS 247-461-6

- 26106-63-8

- SCHEMBL65893

- NSC-122277

- T0975

- NS00050517

- D92427

- AKOS016011198

- CS-0182941

- Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

-

- MDL: MFCD00005364

- インチ: 1S/C8H8O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16)

- InChIKey: UFOIOXZLTXNHQH-UHFFFAOYSA-N

- ほほえんだ: O1C([H])(C(=O)O[H])C([H])(C(=O)O[H])C([H])(C(=O)O[H])C1([H])C(=O)O[H]

計算された属性

- せいみつぶんしりょう: 248.01700

- どういたいしつりょう: 248.01683183g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 9

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 158

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -1.8

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.6275 (rough estimate)

- ゆうかいてん: 205 °C (dec.)(lit.)

- ふってん: 597.011°C at 760 mmHg

- フラッシュポイント: 243.9±23.6 °C

- 屈折率: 1.6300 (estimate)

- すいようせい: very faint turbidity

- PSA: 158.43000

- LogP: -1.67540

- ようかいせい: 未確定

- じょうきあつ: 0.0±3.6 mmHg at 25°C

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:Sealed in dry,2-8°C

- リスク用語:R36/37/38

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid 税関データ

- 税関コード:2932190090

- 税関データ:

中国税関コード:

2932190090概要:

2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253611-500g |

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid |

26106-63-8 | 98% | 500g |

¥8002 | 2023-04-14 | |

| eNovation Chemicals LLC | D747009-100g |

2,3,4,5-Furantetracarboxylic acid, tetrahydro- |

26106-63-8 | 98.0% | 100g |

$290 | 2023-09-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T865911-100g |

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid |

26106-63-8 | ≥98% | 100g |

¥1,980.00 | 2022-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T865911-25g |

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid |

26106-63-8 | ≥98% | 25g |

¥549.00 | 2022-08-31 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0975-25G |

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid |

26106-63-8 | >98.0%(GC)(T) | 25g |

¥695.00 | 2024-04-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T865911-1g |

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid |

26106-63-8 | ≥98% | 1g |

¥48.00 | 2022-08-31 | |

| TRC | T795523-1g |

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid |

26106-63-8 | 1g |

$ 60.00 | 2022-06-02 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-474958-25 g |

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid, |

26106-63-8 | 25g |

¥978.00 | 2023-07-11 | ||

| Chemenu | CM195796-25g |

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid |

26106-63-8 | 95% | 25g |

$73 | 2023-02-16 | |

| abcr | AB135402-500 g |

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, 98%; . |

26106-63-8 | 98% | 500 g |

€1,482.00 | 2023-07-20 |

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid 関連文献

-

Lei Zhang,Zhao-Ji Li,Qi-Pu Lin,Jian Zhang,Pei-Xiu Yin,Ye-Yan Qin,Jian-Kai Cheng,Yuan-Gen Yao CrystEngComm 2009 11 1934

-

Pierre Thuéry CrystEngComm 2013 15 6533

-

Pierre Thuéry CrystEngComm 2008 10 808

-

Pierre Thuéry Chem. Commun. 2006 853

-

Pierre Thuéry Chem. Commun. 2006 853

26106-63-8 (Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid) 関連製品

- 27750-13-6(D-erythro-Pentaric acid, 3-C-carboxy-2-deoxy-, 1,4-lactone)

- 636-48-6(2-Ethylsuccinic acid)

- 469-77-2(Spiculisporic acid)

- 4702-32-3(DL-Isocitric Acid Lactone)

- 6863-58-7(Butane, 2,2'-oxybis-)

- 10303-64-7(DL-LEUCIC ACID)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:26106-63-8)TETRAHYDROFURAN-2,3,4,5-TETRACARBOXYLIC ACID

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:26106-63-8)Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid

清らかである:99%

はかる:100g

価格 ($):193.0